molecular formula C4H8ClNO3S B8450710 N-acetyl-N-ethylsulfamic acid chloride

N-acetyl-N-ethylsulfamic acid chloride

Cat. No. B8450710
M. Wt: 185.63 g/mol
InChI Key: LZFOESAUNPNCCR-UHFFFAOYSA-N
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Patent
US04327034

Procedure details

197.8 parts of pyridine are introduced in the course of 20 minutes at -10° C., whilst stirring, into a solution of 196.3 parts of acetyl chloride in 1,350 parts of methylene chloride. 359 parts of ethylsulfamic acid chloride are then added at the same temperature. The reaction mixture is stirred for half an hour at 0° C. and one hour at 22° C. Thereafter, the mixture is stirred for 5 minutes with 800 parts of water at 9° C. and pH 1. The organic phase is then separated off from the 2-phase mixture formed, and is filtered and subjected to fractional distillation. 367 parts (79% of theory) of N-acetyl-N-ethylsulfamic acid chloride, of boiling point 34°-40° C./0.11 mbar and nD25 =1.4595, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
196.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7](Cl)(=[O:9])[CH3:8].C(Cl)Cl.[CH2:14]([NH:16][S:17]([Cl:20])(=[O:19])=[O:18])[CH3:15]>O>[C:7]([N:16]([CH2:14][CH3:15])[S:17]([Cl:20])(=[O:19])=[O:18])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
196.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for half an hour at 0° C. and one hour at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is then separated off from the 2-phase mixture
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
is filtered
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N(S(=O)(=O)Cl)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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